molecular formula C28H30O4Si2 B14122584 2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene

2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene

Cat. No.: B14122584
M. Wt: 486.7 g/mol
InChI Key: ZASJQNWZXPTCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene is an organic compound with the molecular formula C28H30O4Si2. This compound is part of the anthracene family, which is known for its aromatic properties and applications in organic electronics. The presence of acetoxy and trimethylsilylethynyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove acetoxy groups or reduce other functional groups present in the molecule.

    Substitution: The trimethylsilylethynyl groups can be substituted with other alkynes or functional groups through cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,6-dihydroxy-3,7-bis(trimethylsilylethynyl)anthracene, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene in its applications is primarily based on its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and other non-covalent interactions. In organic electronics, it facilitates charge transport through its conjugated system, while in sensors, it binds to target molecules, causing a measurable change in its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diacetoxy-3,7-dibromoanthracene
  • 2,6-Dihydroxy-3,7-bis(trimethylsilylethynyl)anthracene
  • 2,6-Diacetoxy-3,7-bis(phenylethynyl)anthracene

Uniqueness

2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene is unique due to the presence of both acetoxy and trimethylsilylethynyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in organic electronics and other applications where both electronic properties and chemical stability are important.

Properties

Molecular Formula

C28H30O4Si2

Molecular Weight

486.7 g/mol

IUPAC Name

[6-acetyloxy-3,7-bis(2-trimethylsilylethynyl)anthracen-2-yl] acetate

InChI

InChI=1S/C28H30O4Si2/c1-19(29)31-27-17-25-15-24-14-22(10-12-34(6,7)8)28(32-20(2)30)18-26(24)16-23(25)13-21(27)9-11-33(3,4)5/h13-18H,1-8H3

InChI Key

ZASJQNWZXPTCRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=CC3=CC(=C(C=C3C=C2C=C1C#C[Si](C)(C)C)OC(=O)C)C#C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.